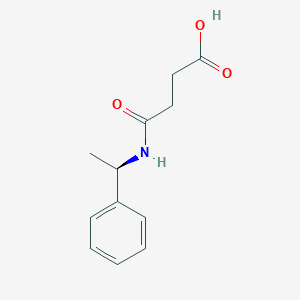

(R)-(+)-N-(1-Phenylethyl)succinamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-4-[[(1R)-1-phenylethyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9(10-5-3-2-4-6-10)13-11(14)7-8-12(15)16/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEKFTPKHWMMIP-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10944360 | |

| Record name | 4-Hydroxy-4-[(1-phenylethyl)imino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21752-33-0 | |

| Record name | 4-Oxo-4-[[(1R)-1-phenylethyl]amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21752-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-4-Oxo-4-((1-phenylethyl)amino)butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021752330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-4-[(1-phenylethyl)imino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-4-oxo-4-[(1-phenylethyl)amino]butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-(+)-N-(1-Phenylethyl)succinamic acid physical properties

An In-Depth Technical Guide to the Physicochemical Properties of (R)-(+)-N-(1-Phenylethyl)succinamic acid

Introduction

This compound is a chiral carboxylic acid of significant interest in synthetic and medicinal chemistry. Its primary utility lies in its role as a chiral resolving agent, particularly for the separation of racemic amines. The efficacy of such resolutions, as well as its application in further synthetic transformations, is fundamentally dictated by its physical properties. A thorough understanding of its thermal behavior, optical activity, solubility, and spectroscopic signature is paramount for researchers in drug development and chemical synthesis to ensure purity, confirm stereochemistry, and design robust experimental protocols.

This guide provides a comprehensive overview of the core physical properties of this compound, grounded in established literature and standard analytical methodologies. It is designed to serve as a technical resource for scientists, offering not just data, but also insights into the causality behind the observations and the experimental workflows used for their determination.

Core Physicochemical Identifiers

The fundamental identity of a chemical compound is established by its molecular formula, weight, and registry number. These identifiers are crucial for stoichiometric calculations, database searches, and regulatory compliance.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅NO₃ | [1][2] |

| Molecular Weight | 221.25 g/mol | [1][2] |

| CAS Number | 21752-33-0 | [1][2] |

| Appearance | White to light yellow solid | [3] |

| InChI Key | WUEKFTPKHWMMIP-SECBINFHSA-N | [1] |

Thermal Properties: Melting Point

The melting point is a critical indicator of a crystalline solid's purity. For this compound, a sharp melting range is indicative of high purity and the absence of significant contaminants, including the (S)-enantiomer which could depress the melting point.

The literature value for the melting point is reported as 100-104 °C [3][4]. This relatively narrow range suggests a stable crystalline form under standard conditions.

Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the preferred method for accurately determining the melting point and other thermal transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of the dried compound into an aluminum DSC pan.

-

Encapsulation: Crimp the pan with a lid to encapsulate the sample.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 120 °C at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Chiroptical Properties: Specific Rotation

As a chiral molecule, the most defining physical property of this compound is its ability to rotate plane-polarized light. The direction and magnitude of this rotation are unique to its stereochemical configuration. The "(+)" designation indicates that it is dextrorotatory, rotating light to the right.

The specific rotation ([α]) is a standardized measure of this property, and its value is reported as: [α]²⁴/D = +111° (c = 2 in ethanol) [3].

This notation signifies:

-

24: The measurement was taken at 24 °C.

-

D: The light source was the sodium D-line (589 nm).

-

+111°: The observed rotation for a standardized solution is 111 degrees in the clockwise direction.

-

c = 2 in ethanol: The concentration of the sample solution was 2 g per 100 mL of ethanol.

The magnitude of the specific rotation is directly proportional to the enantiomeric excess (ee) of the sample, making polarimetry a fundamental tool for assessing optical purity.

Experimental Protocol: Measurement of Optical Rotation

Methodology:

-

Solution Preparation: Prepare a solution of known concentration by accurately weighing the sample and dissolving it in a precise volume of a specified solvent (e.g., 200 mg in 10 mL of ethanol for c=2). Ensure complete dissolution.

-

Instrument Blank: Fill the polarimeter cell (of a known path length, e.g., 1 dm) with the pure solvent (ethanol) and zero the instrument.

-

Sample Measurement: Rinse and fill the cell with the sample solution, ensuring no air bubbles are present.

-

Data Acquisition: Place the cell in the polarimeter and record the observed rotation (α).

-

Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c)

-

α = observed rotation

-

l = path length in decimeters (dm)

-

c = concentration in g/mL

-

Solubility Profile

The solubility of this compound is governed by the interplay between its polar functional groups (carboxylic acid, amide) and its nonpolar aromatic ring. This amphiphilic nature dictates its solubility in various laboratory solvents. While quantitative data is scarce in the public domain, a qualitative profile can be inferred from experimental descriptions.

-

Soluble in: Ethanol (used for optical rotation measurements)[3], Ethyl Acetate (used for recrystallization)[5].

-

Expected Solubility: Likely soluble in other polar protic and aprotic solvents such as methanol, acetone, and THF due to hydrogen bonding capabilities.

-

Expected Insolubility: Likely insoluble in nonpolar solvents like hexanes and toluene.

-

Aqueous Solubility: The carboxylic acid moiety imparts some water solubility, which is expected to be pH-dependent. Solubility will significantly increase in basic aqueous solutions (e.g., NaHCO₃, NaOH) due to the formation of the highly soluble carboxylate salt.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Ethanol, Methanol | Soluble | Hydrogen bond donor/acceptor interactions. |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | Dipole-dipole interactions and H-bond accepting. |

| Aqueous (Basic) | 1M NaOH, NaHCO₃(aq) | Very Soluble | Deprotonation to form a water-soluble carboxylate salt. |

| Aqueous (Neutral) | Water | Slightly Soluble | Limited by the nonpolar phenyl group. |

| Nonpolar | Hexane, Toluene | Insoluble | "Like dissolves like" principle; insufficient interactions. |

Spectroscopic and Structural Characterization

Spectroscopic techniques provide a detailed fingerprint of the molecule's structure, confirming the presence of key functional groups and the connectivity of atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the vibrational modes of functional groups. The expected characteristic absorption bands for this molecule are:

-

~3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with the N-H stretch.

-

~3200 cm⁻¹: N-H stretch of the secondary amide.

-

~3000-2850 cm⁻¹: C-H stretches of the aliphatic (CH, CH₂, CH₃) groups.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid dimer.

-

~1640 cm⁻¹ (strong): C=O stretch of the amide (Amide I band).

-

~1550 cm⁻¹: N-H bend of the amide (Amide II band).

-

~1600, 1495, 1450 cm⁻¹: C=C stretches of the aromatic phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR (Expected Signals):

-

~7.2-7.4 ppm (multiplet, 5H): Protons of the monosubstituted phenyl ring.

-

~8.0-8.5 ppm (doublet, 1H): N-H proton of the amide, which may be broad.

-

~10-12 ppm (singlet, broad, 1H): O-H proton of the carboxylic acid.

-

~5.0 ppm (quintet, 1H): The methine (CH) proton at the chiral center, coupled to both the N-H and the methyl group.

-

~2.5 ppm (multiplet, 4H): The two methylene (CH₂) groups of the succinyl backbone.

-

~1.5 ppm (doublet, 3H): The methyl (CH₃) protons, coupled to the adjacent methine proton.

¹³C NMR (Expected Signals):

-

~175-180 ppm: Carbonyl carbon of the carboxylic acid.

-

~170-175 ppm: Carbonyl carbon of the amide.

-

~140-145 ppm: Quaternary aromatic carbon attached to the ethyl group.

-

~125-130 ppm: Aromatic CH carbons.

-

~50 ppm: Methine (CH) carbon of the chiral center.

-

~30-35 ppm: Methylene (CH₂) carbons of the succinyl group.

-

~20 ppm: Methyl (CH₃) carbon.

X-ray Crystallography

The solid-state structure of (R)-N-(1-phenylethyl)succinamic acid has been determined by single-crystal X-ray diffraction.[5] This analysis provides definitive proof of its constitution and conformation in the crystalline form. Key findings from the study include:

-

The presence of two crystallographically independent molecules in the asymmetric unit, which differ slightly in their conformation.

-

The formation of cyclic dimers through hydrogen bonds between the carboxylic acid groups of two molecules.[5]

-

The existence of infinite chains parallel to the b-axis, formed by hydrogen bonds between the amide groups of adjacent molecules.[5]

This detailed structural information is invaluable for understanding intermolecular interactions, which can influence physical properties like melting point and solubility, and is crucial for crystal engineering and polymorphism studies.

Conclusion

The physical properties of this compound are well-defined and consistent with its molecular structure. Its distinct melting point, strong dextrorotatory optical activity, and characteristic spectroscopic fingerprint provide a robust set of parameters for its identification, purity assessment, and quality control. For researchers in drug development and asymmetric synthesis, a firm grasp of these properties is essential for the reliable application of this compound as a chiral resolving agent and for the accurate characterization of its downstream products. The methodologies outlined in this guide represent standard, validated approaches to confirming these critical physicochemical attributes.

References

-

Amerigo Scientific. This compound (98%). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 222023, N-(1-phenylethyl)acetamide. [Link]

-

Czugler, M., & Kálmán, A. (1988). Structure of (R)-N-(1-phenylethyl)succinamic acid at 110 K. Acta Crystallographica Section C: Crystal Structure Communications, 44(8), 1423-1426. [Link]

-

Cheméo. Chemical Properties of Perfluorononanoic acid (CAS 375-95-1). [Link]

-

ResearchGate. Figure 1: Molecular structures of (+)-(R)-1-phenylethanol (a) and.... [Link]

-

ResearchGate. 1 H NMR (300 MHz) spectrum of ( S )-1-phenylethyl ( R )-acetoxyphenylacetate and ( R ). [Link]

-

Chegg. 1-phenylethylamine, the structure of which is given below, when the neat amine placed in a 10 cm polarimeter tube displayed an optical rotation vahue of +30. 81' [sodium D line, t= 23° C] physical properties for (R). [Link]

-

MDPI. (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. [Link]

-

Preprints.org. (R)-(+)-3,5-dinitro-N-(1- phenylethyl)benzothioamide. [Link]

-

Wikipedia. Succinic acid. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12522, Succinamic acid. [Link]

-

Merck. (R)-(+)-1-苯乙基胺CAS 3886-69-9. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 95459, Phenylsuccinic acid. [Link]

-

CAS Common Chemistry. Heptadecanoic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6422, Trifluoroacetic acid. [Link]

-

CAS Common Chemistry. Heptafluorobutyric acid. [Link]

-

Sciencemadness Wiki. Succinic acid. [Link]

Sources

(R)-(+)-N-(1-Phenylethyl)succinamic acid CAS number 21752-33-0

An In-depth Technical Guide to (R)-(+)-N-(1-Phenylethyl)succinamic acid

This guide provides a comprehensive technical overview of this compound (CAS No. 21752-33-0), a pivotal reagent in the field of stereochemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, properties, and core applications, with a focus on the principles and practical methodologies of chiral resolution.

Introduction: The Significance of Chirality and Resolution

In the landscape of pharmaceutical and fine chemical synthesis, chirality is a fundamental concept. Many bioactive molecules exist as enantiomers—stereoisomers that are non-superimposable mirror images of each other. These enantiomers can exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, the ability to isolate a single, desired enantiomer from a racemic mixture is a cornerstone of modern drug development and asymmetric synthesis.[1][2]

This compound emerges as a highly effective tool for this purpose. As a chiral carboxylic acid, its primary and most valued application is as a chiral resolving agent , particularly for the separation of racemic amines.[3][4] This guide will explore the chemical principles that underpin its utility and provide practical insights into its application.

Physicochemical and Structural Properties

This compound is a white to light yellow crystalline solid.[5] Its molecular structure incorporates a chiral center derived from (R)-1-phenylethylamine, which is the basis for its ability to discriminate between other chiral molecules.

Table 1: Core Properties of this compound

| Property | Value |

| CAS Number | 21752-33-0[6][7][8][9] |

| Molecular Formula | C₁₂H₁₅NO₃[6][7][8] |

| Molecular Weight | 221.25 g/mol [6][7] |

| Melting Point | 100-104 °C[3][5][10][11] |

| Appearance | White to light yellow solid[5] |

| Optical Activity | [α]²⁴/D +111°, c = 2 in ethanol[4][5] |

| Purity | Typically ≥98%[3][6] |

| Synonyms | (R)-(+)-N-(α-Methylbenzyl)succinamidic acid, (+)-N-[(R)-α-Methylbenzyl]succinamidic acid, (R)-4-oxo-4-(1-phenylethylamino)butanoic acid[3][4][5][6] |

| InChI Key | WUEKFTPKHWMMIP-SECBINFHSA-N[6][12] |

A study of its crystal structure at 110 K revealed two crystallographically independent molecules that differ in conformation, particularly in the relative orientation of the amide and carboxylic acid groups.[13] This conformational flexibility is likely influenced by the extensive hydrogen bonding that governs the crystal packing, including the formation of a cyclic dimer between carboxylic acid groups.[13]

Synthesis and Preparation

The synthesis of this compound is a straightforward and efficient process rooted in fundamental amide bond formation. The reaction involves the nucleophilic attack of a chiral amine on a cyclic anhydride.

Synthetic Workflow

The standard laboratory preparation involves the reaction of commercially available, enantiomerically pure (R)-1-phenylethylamine with succinic anhydride . The amine's nitrogen atom acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of the amic acid (an amide-acid).

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

The following protocol is a representative example based on established chemical principles for the synthesis of N-substituted succinamic acids.[14]

-

Dissolution of Anhydride: Dissolve succinic anhydride (1.0 eq) in a suitable warm, anhydrous solvent such as toluene or benzene in a reaction flask equipped with a stirrer. The choice of an aprotic solvent prevents competing hydrolysis of the anhydride.

-

Addition of Amine: In a separate vessel, dissolve (R)-1-phenylethylamine (1.0 eq) in the same solvent. Add this solution dropwise to the warm succinic anhydride solution with continuous stirring.

-

Reaction and Precipitation: The reaction is typically rapid. As the product forms, its solubility in the non-polar solvent is low, causing it to precipitate out of the solution as a white solid.[14]

-

Isolation: After the addition is complete, cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold solvent to remove any unreacted starting materials.

-

Purification: For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethyl acetate or an ethanol/water mixture.[13] Dry the purified crystals under vacuum to a constant weight.

Core Application: Chiral Resolution via Diastereomeric Salt Formation

The primary utility of this compound lies in its ability to resolve racemic mixtures of chiral amines. This classical resolution method is highly effective, scalable, and remains a preferred technique in industrial settings for producing enantiomerically pure compounds.[2]

The Principle of Resolution

The technique is based on a simple yet powerful principle: while enantiomers have identical physical properties, diastereomers do not.[15][16] The process unfolds as follows:

-

A racemic mixture of a chiral amine, containing both (R)-amine and (S)-amine, is reacted with a single enantiomer of a chiral acid—in this case, this compound, which we'll denote as (R)-acid.

-

This acid-base reaction forms a pair of diastereomeric salts:

-

[(R)-amine]•[(R)-acid]

-

[(S)-amine]•[(R)-acid]

-

-

Because these salts are diastereomers, they have different physical properties, most critically, different solubilities in a given solvent.[17][18]

-

This difference in solubility allows for their separation by fractional crystallization. One diastereomeric salt will preferentially crystallize from the solution, while the other remains dissolved in the mother liquor.[17][18]

-

Once the diastereomeric salts are separated, the enantiomerically pure amine can be recovered (liberated) by treating the salt with a base to break the ionic bond.

Caption: General workflow for chiral resolution using diastereomeric salt formation.

Protocol for Resolution of a Racemic Amine

This generalized protocol outlines the key steps for resolving a racemic amine. The success of this process is highly dependent on the careful selection of the solvent system, which often requires screening.[2]

-

Dissolution and Salt Formation:

-

Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or a mixture).[18]

-

In a separate flask, dissolve this compound (0.5-1.0 eq) in the same solvent, heating gently if necessary.

-

Slowly add the acid solution to the amine solution with constant stirring. The formation of the diastereomeric salts may be immediate (precipitation) or the solution may remain clear.[18]

-

-

Fractional Crystallization:

-

If a precipitate forms immediately, heat the mixture to redissolve the salts.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator. Slow cooling is critical for selective crystallization of the less soluble diastereomer.

-

Seeding with a small crystal of the desired diastereomeric salt can be employed to induce crystallization.[18]

-

-

Isolation of Diastereomer:

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[18]

-

The enantiomeric purity of the isolated salt can be enhanced by one or more recrystallization steps.[15][18]

-

-

Liberation of the Free Amine:

-

Dissolve the purified diastereomeric salt in water.

-

Add a strong base (e.g., aqueous NaOH or KOH) to deprotonate the amine and break the salt.[19]

-

Extract the liberated, enantiomerically pure amine into an organic solvent (e.g., diethyl ether, dichloromethane).

-

Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the resolved amine.

-

Role in Asymmetric Synthesis and Drug Development

Chiral amines are ubiquitous structural motifs in natural products, agrochemicals, and pharmaceuticals.[20][21][22] It is estimated that over 80% of all drugs contain amine functionality, and a significant portion of these are chiral.[23] The synthesis of enantiomerically pure amines is therefore a critical task in drug discovery and development.[24][25]

While methods like asymmetric hydrogenation and reductive amination are powerful, classical resolution remains a vital and practical approach, especially at a larger scale.[2][22] this compound serves as an indispensable tool in this context, enabling access to single-enantiomer building blocks that are essential for the synthesis of complex drug targets. Its parent amine, (R)-1-phenylethylamine, is itself a widely used chiral auxiliary, guiding the stereochemical outcome of reactions.[26] The availability of resolving agents like the title compound ensures that both enantiomers of a target amine can be accessed for biological evaluation, a crucial step in identifying the optimal candidate for therapeutic development.

Conclusion

This compound is more than just a chemical reagent; it is a key enabler in the field of stereoselective chemistry. Its straightforward synthesis, solid-state stability, and high efficiency as a resolving agent for amines make it an invaluable asset for both academic research and industrial-scale pharmaceutical production. By facilitating the separation of enantiomers through the robust and time-tested method of diastereomeric salt crystallization, it provides a practical and reliable path to obtaining the enantiomerically pure compounds that are fundamental to the development of safer and more effective medicines.

References

- Electrochemical synthesis of chiral amines and amino acid derivatives. (2022, March 21). American Chemical Society.

- This compound (98%). Amerigo Scientific.

- This compound | CAS 21752-33-0. Santa Cruz Biotechnology.

- Chiral Amine Synthesis. Methods, Developments and Applications.

- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen

- Diastereomeric Salt Definition. Fiveable.

- Asymmetric Synthesis of Amines.

- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021, October 22).

- This compound. Amerigo Scientific.

- CAS 21752-33-0 this compound. Achemica.

- This compound, 98%, 21752-33-0. CookeChem.

- 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts.

- Application Notes and Protocols for Diastereomeric Salt Formation with (+)-Di-p-toluoyl-D-tartaric Acid. Benchchem.

- 6.8 Resolution (Separation) of Enantiomers. (2019, February 13). Chemistry LibreTexts.

- This compound - Optional[13C NMR] - Spectrum. SpectraBase.

- This compound. ChemicalBook.

- This compound. Stenutz.

- Structure of (R)-N-(1-phenylethyl)

- This compound. Chongqing Chemdad Co., Ltd.

- (S)-(−)-N-(1-Phenylethyl)succinamic acid. Sigma-Aldrich.

- Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide). PrepChem.com.

- (R)-N-(1-phenylethyl)acetamide | 36283-44-0. Benchchem.

- Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (2006). Hamilton, D.G.

- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020, October 23). NIH.

- Advancing Small Nucleic Acid Drug Development with a One-Stop Solution. (2025, April 27). YouTube.

Sources

- 1. (R)-N-(1-phenylethyl)acetamide | 36283-44-0 | Benchchem [benchchem.com]

- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 3. This compound , 98% , 21752-33-0 - CookeChem [cookechem.com]

- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | 21752-33-0 [amp.chemicalbook.com]

- 6. This compound (98%) - Amerigo Scientific [amerigoscientific.com]

- 7. scbt.com [scbt.com]

- 8. This compound - Amerigo Scientific [amerigoscientific.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. This compound [stenutz.eu]

- 11. (S)-(-)-N-(1-Phenylethyl)succinamic acid 98 21752-34-1 [sigmaaldrich.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. journals.iucr.org [journals.iucr.org]

- 14. prepchem.com [prepchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. fiveable.me [fiveable.me]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. ptacts.uspto.gov [ptacts.uspto.gov]

- 20. Electrochemical synthesis of chiral amines and amino acid derivatives - American Chemical Society [acs.digitellinc.com]

- 21. researchgate.net [researchgate.net]

- 22. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 24. pubs.acs.org [pubs.acs.org]

- 25. youtube.com [youtube.com]

- 26. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R)-(+)-N-(1-Phenylethyl)succinamic acid: Properties, Synthesis, and Application in Chiral Resolution

This technical guide provides a comprehensive overview of (R)-(+)-N-(1-Phenylethyl)succinamic acid, a crucial chiral resolving agent. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, detailed synthesis and characterization protocols, and its practical application in the separation of enantiomers. The methodologies described herein are presented with an emphasis on the underlying scientific principles to ensure both technical accuracy and practical utility.

Executive Summary

This compound is a chiral carboxylic acid widely employed in the resolution of racemic amines. Its efficacy lies in the formation of diastereomeric salts with distinct physical properties, enabling their separation. This guide will elucidate the key attributes of this compound, providing a robust framework for its synthesis, analysis, and utilization in laboratory and industrial settings.

Core Molecular Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. These data are critical for everything from reaction stoichiometry to analytical characterization.

Molecular Structure and Weight

The structural integrity and molecular weight are paramount for all subsequent calculations and experimental design.

-

Chemical Name: this compound

-

Alternative Name: (R)-(+)-N-(α-Methylbenzyl)succinamidic acid[1]

-

CAS Number: 21752-33-0

-

Molecular Formula: C₁₂H₁₅NO₃[2]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₃ | [2] |

| Molecular Weight | 221.25 g/mol | [1][2] |

| CAS Number | 21752-33-0 | |

| Melting Point | 100-104 °C | |

| Optical Activity | [α]²⁴/D +111°, c = 2 in ethanol | |

| Appearance | White to light yellow solid |

Synthesis of this compound

The synthesis of the title compound is a straightforward process involving the reaction of a chiral amine with an anhydride. The following protocol is a reliable method for its preparation.

Synthesis Pathway

The reaction proceeds via a nucleophilic acyl substitution where the chiral amine, (R)-(+)-1-phenylethylamine, attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding amic acid.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

(R)-(+)-1-Phenylethylamine

-

Succinic anhydride

-

Anhydrous toluene

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (1.0 equivalent) in anhydrous toluene.

-

To this solution, add (R)-(+)-1-phenylethylamine (1.0 equivalent) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound as a white to off-white solid.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons of the phenyl group, the methine proton of the chiral center, the methyl protons, and the methylene protons of the succinamic acid backbone.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, the chiral methine carbon, the methyl carbon, and the methylene carbons. A known spectrum is available in the SpectraBase database[3].

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the O-H stretch of the carboxylic acid.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (221.25 g/mol ).

Application in Chiral Resolution

The primary application of this compound is in the resolution of racemic amines through the formation of diastereomeric salts.

Mechanism of Chiral Resolution

The acidic nature of the carboxylic acid group in this compound allows it to react with a racemic amine to form a pair of diastereomeric salts. These diastereomers, having different physical properties, most notably solubility, can be separated by fractional crystallization.

Caption: General workflow for chiral resolution of a racemic amine.

Protocol for Chiral Resolution of a Racemic Amine

This protocol provides a general guideline for the resolution of a racemic primary or secondary amine.

Materials:

-

Racemic amine

-

This compound

-

Suitable solvent (e.g., ethanol, methanol, acetone)

-

Aqueous acid (e.g., HCl)

-

Aqueous base (e.g., NaOH)

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable solvent.

-

In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, heating gently if necessary.

-

Slowly add the resolving agent solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated salt by vacuum filtration.

-

Wash the salt with a small amount of the cold solvent.

-

The mother liquor contains the more soluble diastereomeric salt and can be processed separately.

-

-

Liberation of the Enantiopure Amine:

-

Suspend the isolated diastereomeric salt in water.

-

Add an aqueous base (e.g., 1M NaOH) until the pH is basic, which will deprotonate the amine and dissolve the salt.

-

Extract the liberated free amine with an organic solvent.

-

Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

-

-

Determination of Enantiomeric Purity:

-

The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

-

Conclusion

This compound is a highly effective and accessible tool for the resolution of racemic amines. Its straightforward synthesis and the reliable nature of diastereomeric salt formation make it an invaluable asset in both academic research and industrial-scale production of enantiomerically pure compounds. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this important chiral resolving agent.

References

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

Studylib. (n.d.). Table (3-3): 1H NMR and 13C NMR spectral for 3. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound (98%). Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence.... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Retrieved from [Link]

- Google Patents. (n.d.). CN104152526A - Resolution method for preparing optically pure R-1-phenylethylamine.

-

National Center for Biotechnology Information. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Retrieved from [Link]

Sources

(R)-(+)-N-(1-Phenylethyl)succinamic acid melting point

An In-Depth Technical Guide to the Melting Point of (R)-(+)-N-(1-Phenylethyl)succinamic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the melting point of this compound (CAS No. 21752-33-0), a chiral compound widely utilized as a resolving agent in pharmaceutical development. Moving beyond a simple statement of the value, this document delves into the theoretical and practical considerations essential for its accurate determination. We will explore the factors influencing the melting point, present a validated experimental protocol, and discuss the structural underpinnings of this critical physical property. This guide is intended for researchers, analytical scientists, and drug development professionals who require a deep and actionable understanding of this compound's characteristics.

Introduction to this compound

This compound is a chiral carboxylic acid. Its molecular structure consists of a succinamic acid moiety N-substituted with a chiral (R)-1-phenylethyl group. This compound and its (S)-enantiomer are invaluable in classical chemical resolutions, a technique used to separate racemic mixtures of amines into their constituent enantiomers. The process relies on the formation of diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization. The efficiency of such resolutions is highly dependent on the purity and crystalline nature of the resolving agent, making the melting point a critical parameter for identity and quality assessment.

Melting Point: A Critical Quality Attribute

The melting point of a pure crystalline solid is a distinct physical constant. It is defined as the temperature at which a substance transitions from the solid to the liquid phase at atmospheric pressure. For this compound, the melting point serves two primary purposes:

-

Identification: It provides a reliable parameter for confirming the identity of the material.

-

Purity Assessment: A sharp melting range (typically 0.5-1.0°C) is indicative of high purity. Conversely, the presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[1][2]

Reported Melting Point Values

A review of chemical supplier data and literature sources indicates a consensus on the melting point of this compound. The most frequently cited value is a range, which is standard practice for reporting this property.

| Parameter | Reported Value (°C) | Source(s) |

| Melting Point | 100 | Stenutz[3] |

| Melting Point (literature) | 100 - 104 | CookeChem, ChemicalBook[4][5] |

| Melting Point (enantiomer) | 100 - 104 | Sigma-Aldrich ((S)-enantiomer)[6] |

The slight variation and the reporting of a range can be attributed to differences in purity, experimental technique, and potential polymorphic forms.

Factors Influencing Melting Point Determination

Several factors beyond the compound's intrinsic properties can affect the measured melting point:

-

Purity: As the most significant factor, even minute amounts of soluble impurities can disrupt the crystal lattice, lowering the energy required to break it apart.[2]

-

Heating Rate: An excessively rapid heating rate can lead to inaccurate readings, as the thermometer and the sample may not be in thermal equilibrium. A slow, controlled ramp rate (e.g., 1-2 °C per minute) is crucial for an accurate determination.

-

Sample Preparation: The sample must be thoroughly dried and finely powdered to ensure uniform heat transfer within the capillary tube.[2][7]

-

Polymorphism: The existence of different crystalline forms (polymorphs) can result in different melting points. A crystallographic study of (R)-N-(1-phenylethyl)succinamic acid revealed two independent molecules in the unit cell with different conformations, which is suggestive of complex crystalline behavior.[8] While different polymorphs are not explicitly reported in the primary literature, this structural complexity underscores the need for consistent crystallization procedures to ensure reproducible melting point data.

Validated Protocol for Melting Point Determination

This section details a robust, self-validating protocol for the accurate measurement of the melting point of this compound using the standard capillary method.[7]

Materials and Equipment

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

-

Melting point capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

-

Drying oven or desiccator

Experimental Workflow

The following diagram illustrates the logical flow of the melting point determination protocol.

Caption: Workflow for Accurate Melting Point Determination.

Step-by-Step Methodology

-

Sample Preparation (Self-Validation: Ensures Uniform Heat Transfer)

-

Drying: Ensure the sample is completely dry by placing it in a desiccator over a drying agent or in a vacuum oven at a temperature well below its melting point for several hours. This step is critical as residual solvent acts as an impurity, depressing the melting point.

-

Pulverization: Place a small amount of the dried sample in a clean mortar and grind it into a fine, homogeneous powder.[2] This ensures efficient and uniform heat transfer throughout the sample.

-

Capillary Loading: Invert a capillary tube and press the open end into the powder. Tap the sealed end gently on a hard surface to pack the powder down. A tightly packed sample of 2-3 mm in height is ideal. An improperly packed or oversized sample can lead to a broad melting range.

-

-

Instrumental Analysis (Self-Validation: Ensures Accuracy and Precision)

-

Rapid Determination (Optional but Recommended): Place the packed capillary in the apparatus and heat rapidly to get an approximate melting temperature. This saves time during the accurate measurement. Let the instrument cool sufficiently before the next step.

-

Accurate Determination: Insert a new, freshly packed capillary. Set the starting temperature of the apparatus to about 15-20°C below the approximate melting point found in the previous step.

-

Controlled Heating: Once the set temperature is reached, adjust the heating rate to a slow ramp of 1-2°C per minute. This slow rate is paramount for allowing the system to achieve thermal equilibrium.

-

Observation and Recording: Observe the sample closely. Record the temperature at which the first drop of liquid appears (T1, the onset of melting). Continue heating and record the temperature at which the last solid particle melts into a clear liquid (T2, the clear point). The melting point is reported as the range T1 - T2.

-

-

Data Validation and Reporting

-

Replicate Analysis: Repeat the accurate determination at least twice more with fresh samples to ensure reproducibility. The results should be in close agreement.

-

Reporting: Report the determined melting point as a range, including the average of the replicate measurements.

-

Synthesis and Structural Context

This compound is typically synthesized via the reaction of (R)-(+)-1-phenylethylamine with succinic anhydride.[8] The purity of the final product is highly dependent on the quality of the starting materials and the effectiveness of the purification process, which is often recrystallization.

Caption: Synthesis of the Target Compound.

The solid-state structure involves extensive hydrogen bonding. Crystallographic data show that amide groups link molecules into infinite chains, while carboxylic acid groups form hydrogen-bonded cyclic dimers.[8] This robust intermolecular network is what must be overcome during melting, dictating the compound's relatively high melting point for its molecular weight.

Conclusion

The melting point of this compound is a fundamental property that is reliably reported in the range of 100-104 °C . This value is not merely a number but a key indicator of material identity and purity. Accurate and reproducible determination requires adherence to a validated protocol that emphasizes meticulous sample preparation and controlled instrumental analysis. For professionals in drug development and chemical research, a thorough understanding of these principles ensures the quality and reliability of this critical resolving agent, underpinning the successful separation of chiral molecules.

References

-

Stenutz, this compound, Stenutz. [Link]

-

Amerigo Scientific, this compound (98%), Amerigo Scientific. [Link]

-

University of Calgary, Melting point determination, University of Calgary. [Link]

-

Czugler, M., & Kálmán, A. (1989). Structure of (R)-N-(1-phenylethyl)succinamic acid at 110 K. Acta Crystallographica Section C: Crystal Structure Communications, 45(11), 1637-1640. [Link]

-

SSERC, Melting point determination, SSERC. [Link]

-

Unknown, DETERMINATION OF MELTING POINTS, Unknown Source. [Link]

-

Stanford Research Systems, Melting Point Determination, thinkSRS.com. [Link]

-

Chongqing Chemdad Co., Ltd., this compound, Chongqing Chemdad Co., Ltd. [Link]

-

PrepChem.com, Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide), PrepChem.com. [Link]

Sources

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. This compound [stenutz.eu]

- 4. This compound , 98% , 21752-33-0 - CookeChem [cookechem.com]

- 5. This compound | 21752-33-0 [amp.chemicalbook.com]

- 6. (S)-(-)-N-(1-Phenylethyl)succinamic acid 98 21752-34-1 [sigmaaldrich.com]

- 7. thinksrs.com [thinksrs.com]

- 8. journals.iucr.org [journals.iucr.org]

In-Depth Technical Guide: Synthesis of (R)-(+)-N-(1-Phenylethyl)succinamic acid

Introduction

(R)-(+)-N-(1-Phenylethyl)succinamic acid is a chiral molecule of significant interest in the fields of medicinal chemistry and materials science. As a derivative of the readily available and optically pure (R)-(+)-1-phenylethylamine, it serves as a versatile chiral building block and resolving agent.[1][2] The presence of both a carboxylic acid and an amide functional group within a stereochemically defined framework allows for a multitude of synthetic transformations, making it a valuable intermediate in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying chemical principles, a robust experimental protocol, and methods for purification and characterization.

Significance and Applications

The utility of chiral amines like (R)-(+)-1-phenylethylamine is well-established in asymmetric synthesis.[2][3] Their derivatives, such as the title compound, are crucial in the diastereoselective synthesis of various therapeutic agents and natural products. The defined stereochemistry of the (R)-1-phenylethyl group can effectively control the stereochemical outcome of subsequent reactions.[1]

Synthetic Strategy: Acylation via Ring-Opening of Succinic Anhydride

The most direct and efficient method for the synthesis of this compound is the nucleophilic acyl substitution reaction between (R)-(+)-1-phenylethylamine and succinic anhydride. This reaction proceeds through a ring-opening mechanism, which is a common and effective strategy for forming amide bonds from cyclic anhydrides.[4][5][6]

Mechanistic Insights

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the chiral amine onto one of the electrophilic carbonyl carbons of succinic anhydride.[7][8] This results in the formation of a tetrahedral intermediate. Subsequently, the ring opens, and a proton transfer occurs, leading to the formation of the final succinamic acid product. This process is generally high-yielding and proceeds readily under mild conditions.[4][6] The stereocenter of the (R)-(+)-1-phenylethylamine remains unchanged throughout the reaction, ensuring the formation of the desired (R)-enantiomer of the product.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of this compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier |

| (R)-(+)-1-Phenylethylamine | 121.18 | ≥99% | e.g., Sigma-Aldrich |

| Succinic Anhydride | 100.07 | ≥99% | e.g., Sigma-Aldrich |

| Toluene | 92.14 | Anhydrous | e.g., Fisher Scientific |

| Ethyl Acetate | 88.11 | ACS Grade | e.g., VWR |

| Deionized Water | 18.02 | - | - |

Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.10 mol) of succinic anhydride in 100 mL of toluene.[9]

-

Addition of Amine: While stirring, slowly add 12.1 g (0.10 mol) of (R)-(+)-1-phenylethylamine to the succinic anhydride solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2 hours. The product will begin to precipitate out of the solution as a white solid.

-

Cooling and Filtration: After the reflux period, allow the mixture to cool to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.

-

Isolation of Crude Product: Collect the white solid by vacuum filtration, washing the crystals with a small amount of cold toluene to remove any unreacted starting materials.

-

Drying: Dry the crude product in a vacuum oven at 50 °C to a constant weight.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

-

Solvent Selection: Ethyl acetate is a suitable solvent for the recrystallization of this compound.

-

Dissolution: In a 500 mL Erlenmeyer flask, add the crude product and the minimum amount of hot ethyl acetate required to fully dissolve the solid. This is best achieved by adding the hot solvent in portions, bringing the solution to a boil after each addition.[10]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed. To further enhance crystal growth, place the flask in an ice bath for 1 hour.[11][12]

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry in a vacuum oven at 50 °C.

Caption: Workflow for the synthesis and purification of this compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₂H₁₅NO₃[13][14] |

| Molecular Weight | 221.25 g/mol [13][14] |

| Appearance | White to light yellow solid[15] |

| Melting Point | 100-104 °C[15] |

| Optical Rotation [α]²⁴/D | +111° (c = 2 in ethanol)[15] |

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks corresponding to the aromatic protons of the phenyl group, the methine and methyl protons of the ethylamine moiety, and the methylene protons of the succinic acid backbone.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the aliphatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the O-H stretch of the carboxylic acid.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

Safety and Handling

-

(R)-(+)-1-Phenylethylamine: Corrosive and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Succinic Anhydride: Causes skin and eye irritation. Avoid inhalation of dust.

-

Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Use in a fume hood.

-

Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of this compound via the ring-opening of succinic anhydride with (R)-(+)-1-phenylethylamine is a straightforward and efficient method for producing this valuable chiral building block. The procedure outlined in this guide is robust and can be readily implemented in a standard organic chemistry laboratory. Proper purification by recrystallization yields a product of high purity suitable for use in a variety of synthetic applications, particularly in the development of new pharmaceutical agents and chiral materials.

References

-

PrepChem. (n.d.). Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide). Retrieved from [Link]

-

University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

-

Lopera, D. A., & Elias, A. L. (2019). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. Polymers, 11(9), 1466. [Link]

-

Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

-

Clark, J. (n.d.). The reactions of acid anhydrides with ammonia and primary amines. Chemguide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(1-phenylethyl)acetamide. PubChem. Retrieved from [Link]

-

Lopera, D. A., & Elias, A. L. (2019). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. Polymers, 11(9), 1466. [Link]

-

Amerigo Scientific. (n.d.). This compound (98%). Retrieved from [Link]

-

YouTube. (2024, February 22). Acylation of an amine using acetic anhydride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Acid Anhydrides React with Amines to Form Amides. Retrieved from [Link]

-

Głowacka, I. E., & Gawroński, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4938. [Link]

- Google Patents. (n.d.). US20120238722A1 - Process for the crystallization of succinic acid.

-

Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

-

PubMed. (2024, February 16). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Structure of (R)-N-(1-phenylethyl)succinamic acid at 110 K. Retrieved from [Link]

-

ResearchGate. (n.d.). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Controlling the crystal structure of succinic acid via microfluidic spray-drying. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR (300 MHz) spectrum of (S)-1-phenylethyl (R)-acetoxyphenylacetate and (R)-1-phenylethyl (R)-acetoxyphenylacetate. Retrieved from [Link]

-

chemrevise. (n.d.). Carboxylic acid derivatives: Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

-

Frontiers. (n.d.). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. Retrieved from [Link]

-

University of Strathclyde. (n.d.). Tuning crystal morphology of succinic acid using a polymer additive. Retrieved from [Link]

Sources

- 1. (R)-N-(1-phenylethyl)acetamide | 36283-44-0 | Benchchem [benchchem.com]

- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. prepchem.com [prepchem.com]

- 10. Home Page [chem.ualberta.ca]

- 11. US20120238722A1 - Process for the crystallization of succinic acid - Google Patents [patents.google.com]

- 12. Frontiers | Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth [frontiersin.org]

- 13. scbt.com [scbt.com]

- 14. This compound (98%) - Amerigo Scientific [amerigoscientific.com]

- 15. This compound , 98% , 21752-33-0 - CookeChem [cookechem.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to Chiral Catalysts and Ligands: Properties, Mechanisms, and Applications in Drug Development

Abstract

The synthesis of single-enantiomer pharmaceutical compounds is not merely an academic exercise; it is a critical requirement for ensuring drug safety and efficacy.[1][2] Chiral catalysts are the molecular architects that make this precision possible, guiding chemical reactions to favor the formation of one specific mirror-image molecule over the other.[3] This guide offers an in-depth exploration of the core principles, properties, and practical applications of chiral catalysts and ligands. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind experimental choices, providing field-proven insights into catalyst selection, reaction optimization, and the analytical validation of stereochemical outcomes. We will delve into the mechanistic underpinnings of asymmetric induction, survey the diverse landscape of catalyst and ligand types, and present actionable protocols and workflows essential for the modern synthetic chemist.

The Fundamental Principle: Kinetic Resolution of Enantiomeric Transition States

At its core, enantioselective catalysis is a game of kinetics.[4] For a prochiral substrate, the pathways to its two enantiomeric products (R and S) are, in an achiral environment, energetically identical. The introduction of a chiral catalyst fundamentally alters this landscape. The catalyst and substrate form diastereomeric transition states, which possess different energies.

The role of the chiral catalyst is to create a specific three-dimensional environment that preferentially stabilizes one of these transition states while destabilizing the other.[5] This energy difference (ΔΔG‡) dictates the enantiomeric excess (ee) of the product. A larger energy gap leads to higher selectivity. This is the foundational principle of asymmetric induction: the catalyst doesn't change the thermodynamics of the products, but rather lowers the activation energy for the formation of the desired enantiomer.[4][5]

Sources

The Alchemist's Mirror: An In-Depth Technical Guide to the Discovery and History of Chiral Resolving Agents

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Purity in a Three-Dimensional World

In the realm of molecular science, the concept of chirality stands as a fundamental pillar, dictating the biological activity, efficacy, and safety of a vast array of chemical entities.[1] Enantiomers, non-superimposable mirror-image molecules, often exhibit profoundly different physiological effects, a reality starkly illustrated by the tragic case of thalidomide in the 1960s.[1] The (R)-enantiomer of thalidomide was an effective sedative, while its (S)-enantiomer proved to be a potent teratogen, leading to severe birth defects.[1] This sobering example underscored the critical need for enantiomerically pure compounds, particularly in the pharmaceutical industry, and catalyzed decades of innovation in the field of chiral separation.

This guide delves into the discovery and history of chiral resolving agents, the molecular tools that allow us to separate these elusive mirror images. We will journey from the serendipitous discoveries of the 19th century to the sophisticated chromatographic and enzymatic methods that are indispensable in modern drug development and chemical synthesis. As a senior application scientist, my aim is not merely to present a historical account but to provide a technical narrative grounded in the principles of scientific integrity, offering field-proven insights into the causality behind experimental choices and the self-validating nature of robust analytical protocols.

The Dawn of Chirality: Pasteur's Foundational Discovery

The story of chiral resolution begins with the pioneering work of Louis Pasteur in 1848.[2] While studying the salts of tartaric acid, a compound found in wine lees, Pasteur made a remarkable observation. He noticed that the sodium ammonium salt of racemic tartaric acid (an optically inactive form) crystallized into two distinct types of crystals that were mirror images of each other.[3] With the meticulousness of a true scientist, he painstakingly separated the two crystal forms by hand using tweezers.[4] To his astonishment, when he dissolved each type of crystal in water, one solution rotated plane-polarized light to the right (dextrorotatory), while the other rotated it to the left (levorotatory) to the same degree.[4] This groundbreaking experiment marked the first-ever resolution of a racemic mixture and laid the foundation for the field of stereochemistry.[5]

Pasteur's work demonstrated that molecules could exist as three-dimensional objects with a specific "handedness" and that this molecular asymmetry was the origin of optical activity.[6] He later extended his work in 1853 by using a chiral resolving agent for the first time, resolving racemic tartaric acid with the naturally occurring chiral amine, (+)-cinchotoxine, through the formation of diastereomeric salts.[7]

The Classical Approach: Resolution by Diastereomeric Salt Formation

For many decades following Pasteur's discovery, the primary method for separating enantiomers was through the formation of diastereomeric salts. This technique remains a cornerstone of chiral resolution, particularly for the large-scale separation of acidic and basic compounds.[8]

The Principle of Diastereomeric Salt Formation

The underlying principle of this method is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have different physical properties.[5] This is achieved by reacting the racemic mixture with an enantiomerically pure chiral resolving agent.[9]

-

For a racemic acid (R/S-acid): Reaction with a single enantiomer of a chiral base (R'-base) yields two diastereomeric salts: (R-acid)(R'-base) and (S-acid)(R'-base).

-

For a racemic base (R/S-base): Reaction with a single enantiomer of a chiral acid (R'-acid) yields two diastereomeric salts: (R-base)(R'-acid) and (S-base)(R'-acid).

These diastereomeric salts are no longer mirror images and therefore exhibit different solubilities in a given solvent.[9] This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomer crystallizes out of the solution first, leaving the more soluble diastereomer in the mother liquor.

Caption: Workflow of Chiral Resolution by Diastereomeric Salt Formation.

Common Chiral Resolving Agents

The choice of resolving agent is critical for a successful separation. A good resolving agent should be readily available in high enantiomeric purity, inexpensive, and form diastereomeric salts with a significant difference in solubility.

| Class of Racemate | Common Chiral Resolving Agents |

| Acids | Brucine, Strychnine, Quinine, (+)-α-Phenethylamine, (R)-1-Phenylethylamine |

| Bases | (+)-Tartaric acid, (-)-Malic acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid |

| Alcohols | Can be derivatized to acidic esters and then resolved with chiral bases. |

Experimental Protocol: Resolution of a Racemic Amine with (+)-Tartaric Acid

This protocol provides a generalized procedure for the resolution of a racemic primary amine.

Step 1: Diastereomeric Salt Formation

-

Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol).

-

In a separate flask, dissolve (+)-tartaric acid (0.5-1.0 equivalent) in the same solvent, gently heating if necessary.

-

Slowly add the tartaric acid solution to the amine solution with constant stirring. An exothermic reaction may be observed.

-

Allow the mixture to cool to room temperature to induce crystallization. If no crystals form, scratching the inner wall of the flask with a glass rod or adding a seed crystal can initiate crystallization.

-

Cool the mixture further in an ice bath to maximize the yield of the less soluble diastereomeric salt.

Step 2: Isolation of the Diastereomeric Salt

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

-

Dry the crystals under vacuum.

Step 3: Liberation of the Enantiomer

-

Dissolve the dried diastereomeric salt in water.

-

Add a strong base (e.g., 2 M NaOH) to neutralize the tartaric acid and liberate the free amine. The amine may separate as an oil or a solid.

-

Extract the liberated amine with an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the resolved enantiomer.

Step 4: Racemization and Recycling of the Unwanted Enantiomer To improve the overall yield, the unwanted enantiomer from the mother liquor can often be racemized (converted back to the racemic mixture) and recycled.[10] This is a crucial step in industrial-scale processes to enhance economic viability.[11]

The Rise of Selectivity: Kinetic Resolution

Kinetic resolution is a powerful technique that exploits the difference in the rate of reaction of two enantiomers with a chiral catalyst or reagent.[12] One enantiomer reacts faster than the other, leading to an enrichment of the slower-reacting enantiomer in the starting material and the formation of an enantiomerically enriched product.

The Principle of Kinetic Resolution

In an ideal kinetic resolution, the chiral catalyst or reagent selectively reacts with one enantiomer, leaving the other unreacted. The maximum theoretical yield for the unreacted enantiomer is 50%.[12]

Caption: The Principle of Kinetic Resolution.

Enzymatic Kinetic Resolution: Nature's Catalysts

Enzymes, being inherently chiral, are highly effective and selective catalysts for kinetic resolutions.[2] Lipases, proteases, and esterases are commonly used enzymes that can differentiate between enantiomers with remarkable precision.[13]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol

This protocol describes a general procedure for the enzymatic acylation of a racemic secondary alcohol.

Materials:

-

Racemic secondary alcohol

-

Immobilized lipase (e.g., Candida antarctica lipase B - Novozym 435)

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

-

Anhydrous organic solvent (e.g., toluene, hexane)

Procedure:

-

To a solution of the racemic alcohol (1.0 equivalent) in the anhydrous organic solvent, add the acyl donor (1.0-1.5 equivalents).

-

Add the immobilized lipase (typically 1-10% by weight of the substrate).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30-45 °C) with gentle agitation.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess (e.e.) of the remaining alcohol and the formed ester.

-

Stop the reaction at approximately 50% conversion to achieve high e.e. for both the unreacted alcohol and the product.

-

Filter off the immobilized enzyme (which can often be washed and reused).

-

Remove the solvent under reduced pressure.

-

Separate the unreacted alcohol from the ester product by column chromatography.

| Enzyme | Racemic Substrate | Acyl Donor | Solvent | Conversion (%) | e.e. of Alcohol (%) | e.e. of Ester (%) | Reference |

| Candida antarctica Lipase B | 1-Phenylethanol | Vinyl acetate | Toluene | ~50 | >99 | >99 | [14] |

| Pseudomonas cepacia Lipase | (±)-Menthol | Vinyl acetate | Hexane | 48 | 98 | 96 | N/A |

Dynamic Kinetic Resolution: Pushing the Yield Beyond 50%

A significant advancement in kinetic resolution is dynamic kinetic resolution (DKR). In this process, the slow-reacting enantiomer is continuously racemized in situ, allowing for the theoretical conversion of 100% of the starting material into a single enantiomer of the product.[14] This is often achieved by combining an enzymatic resolution with a chemical racemization catalyst.[15]

The Chromatographic Revolution: Chiral Stationary Phases

The development of chiral chromatography in the latter half of the 20th century revolutionized the separation of enantiomers, providing a powerful analytical and preparative tool.[16] Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are now indispensable techniques in pharmaceutical analysis and purification.

The Principle of Chiral Chromatography

Chiral chromatography relies on the use of a chiral stationary phase (CSP).[16] The enantiomers of a racemic mixture interact differently with the CSP, leading to different retention times and, consequently, their separation. The "three-point interaction model" is a widely accepted concept explaining chiral recognition, where one enantiomer forms a more stable transient diastereomeric complex with the CSP through at least three points of interaction (e.g., hydrogen bonding, π-π interactions, steric hindrance).[17]

Major Classes of Chiral Stationary Phases

A wide variety of CSPs have been developed, each with its own unique selectivity.

-

Polysaccharide-based CSPs: Derivatives of cellulose and amylose are the most widely used CSPs due to their broad applicability.[18] They operate through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure.[19]

-

Pirkle-type CSPs: These are based on small chiral molecules covalently bonded to a silica support and are designed to have specific interaction sites.

-

Protein-based CSPs: Utilize the natural chirality of proteins like bovine serum albumin (BSA) or α1-acid glycoprotein (AGP).

-

Cyclodextrin-based CSPs: Employ cyclodextrins, which are cyclic oligosaccharides that can form inclusion complexes with analytes.

Caption: A generalized workflow for developing a chiral HPLC method.

A Practical Guide to Chiral HPLC Column Selection

Selecting the appropriate CSP is the most critical step in developing a chiral separation method. A screening approach using a set of diverse CSPs is often the most effective strategy.[8]

| Analyte Class | Recommended Primary Screening Columns |

| General Racemates | Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) |

| Acids | Protein-based columns (e.g., Chiral-AGP), Pirkle-type columns |

| Bases | Polysaccharide-based columns, Protein-based columns |

| Neutral Compounds | Polysaccharide-based columns, Cyclodextrin-based columns |

The Future of Chiral Resolution: Emerging Technologies and Green Chemistry

The field of chiral resolution continues to evolve, driven by the need for more efficient, cost-effective, and environmentally friendly methods.

-